5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the 2-Methylbutyl Group: The 2-methylbutyl group can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Products may include 5-formyl-2-(2-methylbutyl)pyridazin-3(2H)-one or 5-carboxy-2-(2-methylbutyl)pyridazin-3(2H)-one.
Reduction: Products may include 5-methoxy-2-(2-methylbutyl)dihydropyridazin-3(2H)-one.
Substitution: Products will vary depending on the nucleophile used, resulting in compounds such as 5-amino-2-(2-methylbutyl)pyridazin-3(2H)-one.
Scientific Research Applications
5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one has a range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways will depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
- 5-Methoxy-2-(2-methylpropyl)pyridazin-3(2H)-one
- 5-Methoxy-2-(2-ethylbutyl)pyridazin-3(2H)-one
- 5-Methoxy-2-(2-methylpentyl)pyridazin-3(2H)-one
Comparison:
- Structural Differences: The primary differences lie in the alkyl group attached to the 2-position of the pyridazine ring. These variations can influence the compound’s physical and chemical properties.
- Chemical Properties: Differences in the alkyl group can affect solubility, boiling point, and reactivity.
- Biological Activity: The specific biological activity may vary depending on the alkyl group, influencing the compound’s potential applications in medicine and industry.
Biological Activity
5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. A study indicated that this compound significantly inhibits the growth of human lung adenocarcinoma cells (NCI-H1373), showcasing its potential as a therapeutic agent against various cancers . The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, which suggests that the compound may enhance the efficacy of existing cancer treatments by inducing synthetic lethality in cancer cells with defective DNA repair pathways.
The primary mechanism of action for this compound appears to involve the inhibition of PARP enzymes, which are implicated in the repair of single-strand DNA breaks. By inhibiting these enzymes, the compound promotes apoptosis in cancer cells, particularly those with pre-existing defects in their DNA repair mechanisms. This mechanism aligns with findings that indicate PARP inhibitors can synergize with chemotherapeutic agents to enhance anticancer effects .
Case Study: Inhibition of PARP in Cancer Cells
A recent study focused on the efficacy of this compound in various cancer models. The results highlighted its ability to significantly reduce cell viability in multiple cancer cell lines, suggesting broad-spectrum anticancer activity.
- Study Design : Various human cancer cell lines were treated with different concentrations of the compound.
- Results : The compound demonstrated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
Table: Summary of Case Study Results
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-methoxy-2-(2-methylbutyl)pyridazin-3-one |
InChI |
InChI=1S/C10H16N2O2/c1-4-8(2)7-12-10(13)5-9(14-3)6-11-12/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
YQJZCKHJEGIYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C(=O)C=C(C=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.